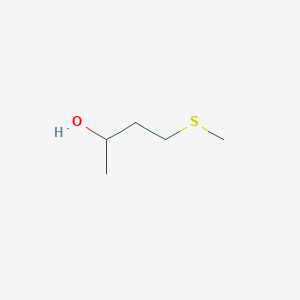

4-(Methylsulfanyl)butan-2-ol

Description

Contextual Significance of Sulfur-Containing Alcohols in Organic Chemistry

Sulfur-containing alcohols, a class of organic compounds that includes 4-(methylsulfanyl)butan-2-ol, hold a significant position in organic chemistry. The presence of both a hydroxyl (-OH) group and a thioether (-S-CH3) group imparts unique chemical characteristics. libretexts.org Thioethers, the sulfur analogs of ethers, exhibit distinct properties from their oxygen counterparts. libretexts.org The sulfur atom, being larger and more polarizable than oxygen, makes the corresponding thiols more acidic than alcohols and thiolates better nucleophiles than alkoxides. masterorganicchemistry.comchemistrysteps.com This enhanced nucleophilicity of sulfur is a key factor in many of its chemical reactions. libretexts.org

Furthermore, the oxidation of sulfur compounds is a notable aspect of their chemistry. While alcohols are typically oxidized at the carbon atom, thiols can be oxidized at the sulfur atom to form disulfides, sulfoxides, and sulfonic acids. libretexts.orgchemistrysteps.com This reactivity is fundamental to the diverse roles of sulfur-containing compounds in both synthetic chemistry and biological systems. mdpi.com In nature, organosulfur compounds are abundant and play crucial roles in numerous bioactive natural products and pharmaceutical agents. chemrevlett.comnih.gov

Overview of the Structural Features and Reactivity of this compound

This compound, with the molecular formula C₅H₁₂OS, is a secondary alcohol containing a methylsulfanyl group at the fourth carbon position. guidechem.com This structure, featuring both a hydroxyl and a thioether functional group, dictates its chemical behavior. The presence of the hydroxyl group allows for reactions typical of alcohols, such as oxidation to a ketone. The thioether group, on the other hand, can be oxidized to a sulfoxide (B87167) or a sulfone. smolecule.com

The compound's reactivity is also influenced by the interplay between these two functional groups. For instance, the thioether group can influence the reactivity of the alcohol. The synthesis of thioethers can be achieved through various methods, including the dehydrative thioetherification of alcohols with thiols, often catalyzed by transition metals. chemrevlett.com A common laboratory synthesis for this compound involves the reaction of 1-(tosyloxy)-3-butanol with sodium thiomethoxide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂OS |

| Molecular Weight | 120.21 g/mol |

| CAS Number | 13296-23-6 |

| Appearance | Liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Historical Perspective on Research Involving the Compound

Based on the available information, in-depth historical research specifically focused on this compound is limited. The Human Metabolome Database (HMDB) notes that very few articles have been published on this specific compound. hmdb.ca However, the broader class of sulfur-containing compounds has been a subject of scientific inquiry for over a century, with early interest in natural products containing sulfur. nih.gov The synthesis and reactions of thioethers, in general, have been well-established in organic chemistry. chemrevlett.com The compound has been identified in alcoholic beverages, suggesting its presence as a natural or fermentation-derived product. hmdb.cafoodb.ca More recently, it has become commercially available as a building block for chemical synthesis. enaminestore.commolport.com

Scope and Objectives of Academic Inquiry into this compound

Current academic interest in this compound appears to be centered on its utility as a synthetic building block and its potential biological activities. As a bifunctional molecule, it offers routes to more complex sulfur-containing compounds. Research into sulfur-containing natural products from marine microorganisms has revealed a wide range of biological activities, including antitumor, antibiotic, and anti-inflammatory properties, with thioethers being a predominant structural motif. nih.gov

The study of sulfur-containing compounds for their antioxidant properties is another active area of research. mdpi.com While direct studies on the biological effects of this compound are not extensively documented in the provided results, the known antibacterial properties of sulfur solutions in alcohol suggest a potential avenue for investigation. nih.gov The compound's presence in the Human Metabolome Database also points to an interest in its role in human metabolism. hmdb.ca The general investigation of sulfur-containing vicinal amino alcohols for potential biological activity further supports the exploration of related structures like this compound. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Tosyloxy)-3-butanol |

| Sodium thiomethoxide |

| 4-(Methylthio)-2-butanol |

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFFCKMCUHRYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313042 | |

| Record name | 4-(Methylthio)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-23-6 | |

| Record name | 4-(Methylthio)-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13296-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 4 Methylsulfanyl Butan 2 Ol and Analogues

Chemo-Selective Chemical Synthesis Approaches

Chemo-selective synthesis focuses on the preferential reaction of one functional group in the presence of others. For a molecule like 4-(Methylsulfanyl)butan-2-ol, this involves targeting either the sulfur atom or the hydroxyl group, or constructing the molecule from precursors in a selective manner.

Nucleophilic Substitution Reactions Utilizing Activated Alcohol Precursors (e.g., Tosylates)

A primary strategy for introducing the methylsulfanyl group is through nucleophilic substitution. This involves activating a hydroxyl group in a butanol derivative to create a good leaving group, which is then displaced by a sulfur nucleophile. Tosylates are common activated alcohol precursors for this purpose.

A direct synthesis of this compound can be achieved by reacting a protected butan-1,3-diol derivative with a thiolate. For instance, 1-(Tosyloxy)-3-butanol can be treated with sodium thiomethoxide (NaSMe). In this SN2 reaction, the thiomethoxide anion displaces the tosylate leaving group to form the C-S bond, yielding this compound with high efficiency under mild conditions. This method is advantageous as it builds the target molecule's backbone and introduces the key functional groups in a controlled sequence.

Table 1: Nucleophilic Substitution for Synthesis of this compound

| Precursor | Reagent | Product | Key Transformation | Citation |

|---|---|---|---|---|

| 1-(Tosyloxy)-3-butanol | Sodium Thiomethoxide (NaSMe) | This compound | Displacement of tosylate by thiomethoxide |

This approach is not limited to tosylates; other leaving groups such as halides (bromides, iodides) on the butanol backbone can also be effectively displaced by methylthiolate nucleophiles. The choice of leaving group and reaction conditions can be optimized to maximize yield and minimize side reactions.

Carbonyl Reduction Strategies for 4-(Methylsulfanyl)butan-2-one and Related Ketones

An alternative and widely used method is the reduction of a carbonyl precursor, specifically 4-(Methylsulfanyl)butan-2-one. nih.gov This approach constructs the carbon-sulfur bond first, followed by the reduction of the ketone to the desired secondary alcohol.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. LiAlH₄ is a more powerful reducing agent and is particularly useful for sterically hindered ketones, though it requires anhydrous conditions (e.g., in diethyl ether or THF) and a careful workup procedure.

The reaction network for the hydrogenation of furfuralacetone (B7805260) provides an example of related ketone reductions, where 4-(furan-2-yl)butan-2-one is reduced to 4-(furan-2-yl)butan-2-ol as part of a multi-step process. rsc.org

Table 2: Reduction of 4-(Methylsulfanyl)butan-2-one

| Substrate | Reducing Agent | Product | Notes | Citation |

|---|---|---|---|---|

| 4-(Methylsulfanyl)butan-2-one | Sodium Borohydride (NaBH₄) | This compound | Mild conditions, selective for ketones. |

This strategy is fundamental for producing the racemic form of the alcohol and serves as the basis for more advanced enantioselective methods.

Multi-Step Conversions and Cascade Reactions in Complex Molecule Synthesis

This compound often serves as a building block in the synthesis of more complex molecules. smolecule.com Its bifunctional nature allows for sequential reactions, making it a versatile intermediate. Multi-step syntheses leverage this reactivity to construct elaborate molecular architectures. For example, an analogue, 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol, is synthesized through a multi-step sequence involving the controlled addition of functional groups. smolecule.com

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient alternative to traditional stepwise synthesis. 20.210.105 While specific cascade reactions for the direct synthesis of this compound are not prominently documented, the principles can be applied. For instance, a cascade could be designed involving a Michael addition of a thiol to an α,β-unsaturated ketone, followed by an in-situ reduction of the ketone. An acidic system using an ionic liquid has been shown to facilitate cascade reactions, such as the reaction of 4-brom-3,5-dimethyl-phenol and buten-2-ol to form a chromane (B1220400) derivative, highlighting the potential for such one-pot processes. mdpi.com

Enantioselective and Diastereoselective Synthetic Pathways

For applications where stereochemistry is crucial, such as in pharmaceuticals, the synthesis of specific stereoisomers of this compound is necessary. This requires enantioselective or diastereoselective methods to control the formation of the chiral center at the C-2 position.

Chiral Auxiliaries and Catalytic Asymmetric Induction in C-2 Stereocenter Formation

Asymmetric synthesis can be achieved by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are examples of chiral auxiliaries that can be used to control stereochemistry in the synthesis of chiral amino alcohols, a strategy that could be adapted for sulfur-containing analogues. scielo.org.mx

Another powerful approach is catalytic asymmetric induction, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The asymmetric reduction of the precursor ketone, 4-(Methylsulfanyl)butan-2-one, is a prime target for this strategy. Chiral ligands complexed with metal catalysts (e.g., ruthenium, rhodium) can facilitate highly enantioselective hydrogenation of ketones to produce chiral alcohols.

Chemoenzymatic Routes for Optically Active Forms of this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce optically active compounds. rug.nl Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective for the asymmetric reduction of prochiral ketones. mdpi.commdpi.com

This approach has been successfully applied to synthesize analogues of this compound. For example, (R)-4-(3′-aminophenyl)butan-2-ol was synthesized with high yield (75%) and excellent enantiomeric excess (>99% ee) using a one-pot method involving a chemical addition followed by an ADH-catalyzed reduction. mdpi.com Similarly, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with absolute stereoselectivity (100% ee) using the yeast strain Pichia jadinii. nih.gov

Enzymes from the genus Rhodococcus are also noted for their broad substrate tolerance. mdpi.com Specifically, an α-keto acid dehydrogenase from this genus has been shown to accept 4-(methylsulfanyl)-2-oxobutanoic acid, a closely related substrate, indicating the potential for enzymatic reduction of 4-(methylsulfanyl)butan-2-one. mdpi.com

An alternative enzymatic method is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer from the acylated product. nih.gov

These chemoenzymatic routes offer a green and highly efficient pathway to obtaining enantiomerically pure forms of this compound and its analogues, which are critical for stereospecific applications.

Synthesis of Key Derivatives and Structural Analogues of this compound

The functional groups of this compound serve as reactive sites for the synthesis of a diverse range of derivatives. Methodologies have been developed to introduce alkyl, aryl, and various functional groups, as well as to modify the sulfur atom.

The synthesis of alkylated and arylated derivatives of this compound can be approached through various strategies, often involving the functionalization of related precursors. For instance, the synthesis of aryl methyl sulfones has been reported through the reaction of sodium methyl sulfinates with allyl alcohols in the presence of a Lewis acid catalyst like BF₃·OEt₂ in an acetic acid medium. nih.gov This approach, which proceeds via an S-attack following an SN² mechanism, highlights the significant role of the solvent in directing the reaction outcome. nih.gov

Another relevant synthetic approach involves the creation of imidazole-derived alkyl and aryl ethers. nih.gov Although not starting directly from this compound, the methods are instructive. For example, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol can be synthesized and subsequently reacted to form various ether derivatives. nih.gov Similarly, methods for synthesizing 3-methylthio-substituted furans, pyrroles, and thiophenes often involve the cyclization of saturated 1,4-diketones, which can be derived from related starting materials. acs.org

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Aryl Methyl Sulfones | Condensation of sodium methyl sulfinates with allyl alcohols | BF₃·OEt₂, Acetic Acid | nih.gov |

| Imidazole-Derived Aryl Ethers | Reaction of substituted imidazolyl-ethanols | Varies (e.g., benzyl (B1604629) halides) | nih.gov |

| 3-Methylthio-substituted Pyrroles/Thiophenes | Paal-Knorr cyclization of saturated 1,4-diketones | Varies (e.g., Lawesson's reagent for thiophenes) | acs.org |

The methylsulfanyl group in this compound and its analogues is readily oxidized to form the corresponding sulfoxides and sulfones. smolecule.com This transformation is significant as it alters the polarity, solubility, and biological activity of the parent compound. The choice of oxidizing agent and reaction conditions determines whether the reaction stops at the sulfoxide (B87167) stage or proceeds to the sulfone.

Common oxidizing agents employed for this purpose include hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and 3-chloroperoxybenzoic acid (m-CPBA). smolecule.comthieme-connect.de For example, the oxidation of the methylsulfanyl group can be achieved using hydrogen peroxide. smolecule.com The oxidation of sulfides to sulfoxides with m-CPBA is a classic method that is generally carried out in solvents like dichloromethane (B109758) or chloroform (B151607) at 0°C and typically results in high yields. thieme-connect.de

In some cases, catalysts are used to enhance the efficiency and selectivity of the oxidation. For instance, a process for preparing sulfone derivatives involves the oxidation of a corresponding sulfide (B99878) with aqueous hydrogen peroxide in the presence of a catalyst such as ammonium (B1175870) metavanadate or titanium tetraisopropoxide. google.com The reaction temperature can be controlled to manage the rate of oxidation. google.com

| Starting Material Type | Product | Oxidizing Agent | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Sulfide | Sulfoxide | Hydrogen Peroxide | - | smolecule.com |

| Sulfide | Sulfoxide | 3-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0°C | thieme-connect.de |

| Sulfide | Sulfone | Potassium Permanganate (KMnO₄) | - | |

| Thioether | Sulfone | Aqueous Hydrogen Peroxide | Ammonium metavanadate, pH 4, 60°C | google.com |

| Thioether | Sulfone | Aqueous Hydrogen Peroxide | Titanium tetraisopropoxide, 60°C | google.com |

The introduction of amino and other functional groups into the this compound framework leads to derivatives with a wide array of potential applications, particularly in medicinal chemistry.

Amino-substituted derivatives can be synthesized through several routes. One common method is reductive amination. smolecule.com Another approach is nucleophilic substitution, where the hydroxyl group is replaced by an amino group. For example, 1-amino-2-methyl-4-(methylthio)butan-2-ol (B1374181) can be synthesized by reacting 2-methyl-4-(methylthio)butan-2-ol (B13619372) with ammonia (B1221849) under controlled, high-pressure conditions, often requiring a catalyst. The synthesis of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol can be achieved via amine alkylation or reductive amination. smolecule.com

Other functionalized derivatives, such as sulfonamides, have also been synthesized. For example, 2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide incorporates a sulfonamide moiety. vulcanchem.com The synthesis of such compounds often involves the reaction of an appropriate amine with a sulfonyl chloride. Furthermore, complex heterocyclic derivatives can be constructed. For instance, a three-component condensation reaction can yield 4,7-dihydro nih.govsmolecule.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine-6-sulfonamide derivatives. researchgate.net

| Derivative | Synthetic Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol | Amine Alkylation / Reductive Amination | Alkyl halide under basic conditions / Aldehyde with reducing agent | smolecule.com |

| 1-Amino-2-methyl-4-(methylthio)butan-2-ol | Nucleophilic Substitution | Ammonia, high pressure, catalyst | |

| 2-Chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide | Sulfonylation of an amine | 2-chlorobenzenesulfonyl chloride | vulcanchem.com |

| 4,7-dihydro nih.govsmolecule.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine-6-sulfonamides | Three-component condensation | 1-(1-piperidinylsulfonyl) acetones, aromatic aldehydes, 3-amino-1,2,4-triazole, DMF | researchgate.net |

Mechanistic Organic Chemistry of 4 Methylsulfanyl Butan 2 Ol

Reactivity Profiles of the Hydroxyl Functional Group

The secondary alcohol functionality in 4-(methylsulfanyl)butan-2-ol is a key site for a variety of chemical transformations, including substitution, oxidation, and elimination reactions.

Electrophilic and Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is generally a poor leaving group. Therefore, for nucleophilic substitution to occur, it typically requires protonation or conversion to a better leaving group, such as a tosylate or halide. In acidic conditions, the hydroxyl group can be protonated to form an alkyloxonium ion, which can then depart as a water molecule, leaving behind a secondary carbocation. This carbocation can then be attacked by a nucleophile.

Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate) by reaction with a sulfonyl chloride in the presence of a weak base. This transforms the hydroxyl group into a good leaving group, facilitating nucleophilic substitution.

| Reagent | Product | Reaction Type |

| HBr | 4-Bromo-2-(methylsulfanyl)butane | SN1/SN2 |

| SOCl₂ | 4-Chloro-2-(methylsulfanyl)butane | SNi |

| TsCl, pyridine | 4-(Methylsulfanyl)butan-2-yl tosylate | Nucleophilic Acyl Substitution |

Interactive Data Table: Nucleophilic Substitution Reactions of Alcohols

Note: The specific application of these general reactions to this compound is based on established principles of alcohol reactivity, as direct experimental data for this specific compound is limited in the reviewed literature.

Oxidation Pathways and Formation of Carbonyl and Carboxyl Derivatives

As a secondary alcohol, this compound can be oxidized to a ketone. Common oxidizing agents for this transformation include chromic acid (generated in situ from potassium dichromate and sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). The oxidation involves the removal of the hydroxyl proton and the proton from the adjacent carbon atom. au.dk

Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is not a typical reaction pathway under standard oxidative conditions for secondary alcohols. The primary product of the oxidation of this compound is 4-(methylsulfanyl)butan-2-one. nih.gov

| Oxidizing Agent | Product | Comments |

| K₂Cr₂O₇, H₂SO₄ | 4-(Methylsulfanyl)butan-2-one | Strong oxidizing conditions |

| PCC, CH₂Cl₂ | 4-(Methylsulfanyl)butan-2-one | Milder conditions, suitable for sensitive substrates |

| Swern Oxidation | 4-(Methylsulfanyl)butan-2-one | Mild conditions, avoids heavy metals |

Interactive Data Table: Oxidation of this compound

Dehydration and Elimination Reactions

The acid-catalyzed dehydration of this compound proceeds through an E1 mechanism. Protonation of the hydroxyl group followed by the loss of a water molecule generates a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom leads to the formation of an alkene. Due to the structure of this compound, two possible alkenes can be formed: 4-(methylsulfanyl)but-1-ene and 4-(methylsulfanyl)but-2-ene. According to Zaitsev's rule, the more substituted alkene, 4-(methylsulfanyl)but-2-ene, is expected to be the major product. The dehydration of secondary alcohols typically requires strong acids like sulfuric or phosphoric acid and elevated temperatures. libretexts.orglibretexts.org

Chemical Transformations Involving the Methylsulfanyl Moiety

The sulfur atom in the methylsulfanyl group is nucleophilic and can be readily oxidized, making it a site for a distinct set of chemical transformations.

Selective Oxidation to Sulfoxide (B87167) and Sulfone Analogues

The methylsulfanyl group of this compound can be selectively oxidized to a sulfoxide and further to a sulfone without affecting the hydroxyl group. This selectivity can often be achieved by careful choice of the oxidizing agent and reaction conditions. A variety of reagents are known to effect the oxidation of sulfides, including hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. organic-chemistry.orgjsynthchem.com

The oxidation to the sulfoxide introduces a stereocenter at the sulfur atom, potentially leading to diastereomeric products if the starting alcohol is chiral. Further oxidation of the sulfoxide yields the corresponding sulfone.

| Oxidizing Agent | Product | Stage of Oxidation |

| H₂O₂ (1 equiv.) | 4-(Methylsulfinyl)butan-2-ol | Sulfoxide |

| m-CPBA (1 equiv.) | 4-(Methylsulfinyl)butan-2-ol | Sulfoxide |

| H₂O₂ (excess) | 4-(Methylsulfonyl)butan-2-ol | Sulfone |

| m-CPBA (excess) | 4-(Methylsulfonyl)butan-2-ol | Sulfone |

Interactive Data Table: Oxidation of the Methylsulfanyl Moiety

Note: The conditions for selective oxidation are highly dependent on the specific substrate and reagent, and the information presented is based on general principles of sulfide (B99878) oxidation.

Nucleophilic Displacement and Exchange Reactions at Sulfur

The sulfur atom of a thioether is nucleophilic and can react with electrophiles. For instance, it can be alkylated with alkyl halides to form sulfonium (B1226848) salts. These sulfonium salts can then act as alkylating agents themselves or undergo elimination reactions.

While direct nucleophilic displacement at the sulfur atom of a simple thioether is not a common reaction, the sulfur atom can participate in more complex transformations. The nucleophilicity of sulfur is significantly greater than that of oxygen in analogous ethers, leading to a range of electrophilic substitution reactions at the sulfur atom that are not typically observed for ethers. msu.edu

Participation in Intramolecular Cyclization Processes

The structure of this compound, featuring a hydroxyl group and a thioether moiety separated by a flexible alkyl chain, is conducive to intramolecular cyclization reactions. The sulfur atom, with its available lone pairs of electrons, can act as an internal nucleophile, attacking the electrophilic carbon atom bearing the hydroxyl group (or a derivative thereof). This process is a classic example of neighboring group participation (NGP), which can significantly enhance the rate of reaction compared to an analogous intermolecular process. dalalinstitute.comlibretexts.orgwikipedia.orgvedantu.comchemeurope.com

The cyclization is typically initiated by converting the hydroxyl group into a better leaving group, such as a tosylate (OTs) or a halide. In the presence of a base or under solvolytic conditions, the sulfur atom can attack the carbon at the 2-position, displacing the leaving group and forming a cyclic sulfonium ion intermediate. This three-membered ring, known as an episulfonium ion, is highly strained and therefore quite reactive. Subsequent attack by an external nucleophile on one of the ring carbons will open the ring to yield a substituted product.

The general mechanism can be depicted as follows:

Activation of the Hydroxyl Group: The alcohol is converted to a derivative with a good leaving group (LG), such as a tosylate or mesylate.

Intramolecular Nucleophilic Attack: The lone pair on the sulfur atom attacks the carbon atom bonded to the leaving group in an intramolecular SN2 fashion. This results in the formation of a cyclic sulfonium ion intermediate.

Nucleophilic Ring-Opening: An external nucleophile attacks one of the carbons of the cyclic intermediate, leading to the final product.

The rate of such intramolecular cyclizations is highly dependent on the length of the alkyl chain connecting the nucleophile and the electrophile. In the case of this compound, the attack of the sulfur atom on the C2 position would lead to the formation of a 5-membered ring transition state leading to a tetrahydrothiophene (B86538) derivative, which is generally a favored ring size in organic chemistry.

Table 1: Hypothetical Kinetic Data for the Cyclization of 4-(Methylsulfanyl)butan-2-tosylate

| Reactant | Relative Rate of Reaction | Product(s) |

| 4-(Methylsulfanyl)butan-2-tosylate | 1 (Reference) | Tetrahydro-2-methylthiophene |

| Pentan-2-tosylate | << 1 | Pentene isomers, Pentan-2-ol |

This table illustrates the expected rate enhancement due to neighboring group participation by the methylsulfanyl group compared to a similar compound lacking the internal nucleophile.

Stereochemical Aspects of Reactions with this compound

The presence of a stereocenter at the C2 position of this compound introduces important stereochemical considerations in its reactions.

Retention and Inversion of Configuration at the Stereocenter

In nucleophilic substitution reactions at the C2 stereocenter, the stereochemical outcome—retention or inversion of configuration—is dictated by the reaction mechanism.

Inversion of Configuration: A standard SN2 reaction with an external nucleophile, where the hydroxyl group has been converted to a good leaving group, would proceed with a single inversion of configuration. For example, the reaction of (R)-4-(methylsulfanyl)butan-2-tosylate with sodium azide (B81097) would yield (S)-2-azido-4-(methylsulfanyl)butane.

For instance, the hydrolysis of (R)-4-(methylsulfanyl)butan-2-tosylate would be expected to yield (R)-4-(methylsulfanyl)butan-2-ol. This is in stark contrast to the hydrolysis of a similar tosylate without a participating neighboring group, which would proceed with inversion of configuration.

Table 2: Expected Stereochemical Outcome for Reactions at the C2 Stereocenter

| Starting Material Configuration | Reaction Conditions | Mechanism | Final Product Configuration |

| (R)-4-(methylsulfanyl)butan-2-OTs | With external nucleophile (e.g., NaN3), no NGP | SN2 | (S)-product |

| (R)-4-(methylsulfanyl)butan-2-OTs | Solvolysis with NGP | NGP (double SN2) | (R)-product |

Diastereoselectivity in Derivative Formation

When a chiral molecule like this compound reacts with a chiral, enantiomerically pure reagent to form a new covalent bond, diastereomers are produced. These diastereomers have different physical properties and are formed at different rates, leading to diastereoselectivity.

A common example is the esterification of this compound with a chiral carboxylic acid or its derivative (e.g., a chiral acid chloride). For instance, reacting racemic this compound with (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) would result in the formation of two diastereomeric esters:

(R)-4-(methylsulfanyl)butan-2-yl (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate

(S)-4-(methylsulfanyl)butan-2-yl (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate

The transition states leading to these two diastereomers are diastereomeric and thus have different energies. This energy difference results in one diastereomer being formed in a greater amount than the other, a phenomenon known as kinetic resolution. The degree of diastereoselectivity is often expressed as the diastereomeric excess (d.e.).

The steric and electronic properties of both the alcohol and the chiral derivatizing agent influence the degree of diastereoselectivity. The existing stereocenter in this compound will sterically hinder the approach of the chiral reagent from one face more than the other, leading to the preferential formation of one diastereomer.

Table 3: Hypothetical Diastereomeric Excess in the Esterification of Racemic this compound with a Chiral Acid Chloride

| Chiral Derivatizing Agent | Diastereomer 1 [(R)-alcohol derivative] | Diastereomer 2 [(S)-alcohol derivative] | Diastereomeric Excess (d.e.) |

| (S)-Mosher's acid chloride | 65% | 35% | 30% |

| (R)-Ibuprofen chloride | 70% | 30% | 40% |

This table provides illustrative data on the potential diastereoselectivity in the formation of derivatives from this compound.

Biochemical and Metabolic Investigations of 4 Methylsulfanyl Butan 2 Ol

Elucidation of Metabolic Pathways and Precursors

The metabolic journey of 4-(Methylsulfanyl)butan-2-ol begins with the essential sulfur-containing amino acid, L-methionine. Its structural backbone is derived from the catabolic and salvage pathways of methionine, positioning it as a key indicator of specific metabolic activities.

This compound is understood to be a metabolite derived from L-methionine. nih.govsigmaaldrich.com The core of this connection lies in the methionine salvage pathway, a critical metabolic cycle for regenerating methionine from its byproduct, 5'-methylthioadenosine (MTA). A key intermediate in this pathway is 4-methylthio-2-oxobutanoic acid (MTOB), also known as 2-keto-4-methylthiobutyrate. nih.govmodelseed.org MTOB is the final compound in the salvage pathway that is transaminated to reform methionine. nih.gov The carbon skeleton of this compound directly corresponds to that of MTOB, strongly indicating that the alcohol is a downstream product of this vital metabolic hub. The presence of this compound in a biological system can, therefore, signify active methionine metabolism and turnover.

The direct precursor to this compound is its corresponding ketone, 4-(Methylsulfanyl)butan-2-one. nih.gov The biosynthesis of the alcohol is achieved through the enzymatic reduction of the ketone group at the C-2 position. This conversion is a common biochemical transformation catalyzed by reductase enzymes, which utilize cofactors such as NADH or NADPH as a source of reducing equivalents.

The metabolic link can be traced further upstream to the aforementioned oxo-acid, MTOB. nih.govmodelseed.org MTOB can undergo decarboxylation to yield 4-(Methylsulfanyl)butan-2-one, which is then subsequently reduced to form this compound. This pathway highlights a metabolic branch point from the canonical methionine salvage pathway, leading to the formation of volatile sulfur compounds.

Table 1: Proposed Biosynthetic Pathway of this compound

| Precursor Compound | Enzymatic Step | Product Compound |

|---|---|---|

| 4-Methylthio-2-oxobutanoic acid (MTOB) | Decarboxylation | 4-(Methylsulfanyl)butan-2-one |

Retrobiosynthetic analysis, which involves hypothetically breaking down a molecule into its simpler, plausible biological precursors, further solidifies the metabolic origin of this compound.

Step 1: Oxidation. The secondary alcohol group of this compound can be retro-synthetically oxidized to its corresponding ketone, 4-(Methylsulfanyl)butan-2-one. This is the reverse of the final biosynthetic step.

Step 2: Carboxylation. The ketone, 4-(Methylsulfanyl)butan-2-one, can be envisioned as arising from the decarboxylation of a β-keto acid or, more plausibly in this metabolic context, through pathways originating from the related α-oxo acid, MTOB.

Step 3: Connection to Amino Acid Metabolism. MTOB is a well-established intermediate in the methionine salvage pathway. nih.gov This retro-analysis firmly connects the natural occurrence of this compound to the universal metabolism of L-methionine.

This logical deconstruction demonstrates that the 4-(methylsulfanyl)butane skeleton is a direct metabolic signature of methionine, explaining its presence in various biological systems where methionine metabolism is active.

Enzymatic Interactions and Biotransformations

The biosynthesis and potential bioactivity of this compound are governed by its interactions with specific enzymes. These interactions primarily involve reductases that catalyze its formation and potentially other enzymes whose activities might be modulated by this alcohol or its derivatives.

The formation of this compound from 4-(Methylsulfanyl)butan-2-one is catalyzed by a reductase. While the specific enzyme responsible for this reduction has not been definitively characterized in all organisms, it belongs to the broad class of alcohol dehydrogenases or ketoreductases. Recent research has identified nitrogenase-like enzymes, termed methylthio-alkane reductases, that are involved in the metabolism of volatile organic sulfur compounds. energy.govresearchgate.net These enzymes act on various methylthio-alkanes and are involved in carbon-sulfur bond cleavage. researchgate.net It is plausible that a reductase with specificity for the ketone group of 4-(Methylsulfanyl)butan-2-one is responsible for its conversion to the corresponding alcohol. The name "4-methylthio 2-oxobutanoate (B1229078) reductase" could conceptually refer to an enzyme that reduces the oxo group of MTOB; however, the primary characterized enzyme acting on MTOB is a transaminase that converts it to methionine. nih.gov The reduction of the related ketone likely involves a less specific carbonyl reductase.

Table 2: Enzymatic Reduction of 4-(Methylsulfanyl)butan-2-one

| Substrate | Enzyme Class | Cofactor | Product |

|---|

Enzyme activity can be modulated by small molecules through various mechanisms, including competitive, non-competitive, or allosteric interactions. researchgate.net While specific studies on the modulatory effects of this compound are limited, its structural similarity to other metabolic intermediates suggests potential roles in metabolic regulation.

The compound or its immediate metabolic precursor, 4-(Methylsulfanyl)butan-2-one, could potentially act as feedback inhibitors or allosteric modulators of enzymes earlier in the methionine metabolic pathway. For instance, they might interact with enzymes involved in the methionine salvage pathway, thereby regulating the metabolic flux. This type of regulation is a common motif in metabolism, allowing cells to maintain homeostasis. The derivatives, such as the parent oxo-acid MTOB, have been shown to influence cellular processes by inhibiting ornithine decarboxylase activity, indicating that these related molecules possess bioactivity. nih.gov It is conceivable that this compound could exert similar, albeit likely distinct, modulatory effects on various enzymes.

Biocatalytic Synthesis and Degradation by Microorganisms

Detailed studies on the biocatalytic synthesis and microbial degradation pathways specifically for this compound are not extensively documented. However, the metabolism of organosulfur compounds by microorganisms is a well-established field of study. Microorganisms possess diverse enzymatic machinery capable of both synthesizing and degrading a wide array of sulfur-containing molecules.

Biocatalytic Synthesis: The synthesis of thioethers, a class of compounds to which this compound belongs, can be achieved through various enzymatic reactions. While chemical synthesis methods are more common, biocatalytic routes offer advantages in terms of stereoselectivity and milder reaction conditions. Enzymes such as methyltransferases could potentially catalyze the transfer of a methyl group to a corresponding thiol precursor. However, specific microbial pathways leading to the synthesis of this compound have not been elucidated.

Microbial Degradation: The microbial degradation of organosulfur compounds is a critical component of the global sulfur cycle. Microorganisms in diverse environments, including soil and marine sediments, can utilize such compounds as sources of carbon and sulfur. The degradation of thioethers often involves initial oxidation of the sulfur atom to a sulfoxide (B87167), followed by further enzymatic cleavage of carbon-sulfur bonds. A variety of bacteria are known to metabolize organosulfur compounds, though the specific strains capable of degrading this compound have not been identified. The general process of microbial degradation of organosulfur compounds can be influenced by environmental conditions and the presence of other carbon sources nih.gov.

Table 1: General Microbial Processes Involving Organosulfur Compounds

| Process | Description | Relevant Microorganism Types |

| Sulfur Oxidation | Oxidation of reduced sulfur compounds (e.g., sulfides, thiols) to sulfate (B86663). | Sulfur-oxidizing bacteria (e.g., Thiobacillus) |

| Sulfur Reduction | Reduction of sulfate to sulfide (B99878), often under anaerobic conditions. | Sulfate-reducing bacteria |

| C-S Bond Cleavage | Enzymatic breaking of carbon-sulfur bonds to release sulfur for assimilation or energy. | Various bacteria and fungi |

| Methylation/Demethylation | Transfer or removal of methyl groups from sulfur atoms. | Methylotrophic bacteria |

Molecular Mechanisms of Biological Interactions (Non-Clinical Focus)

The biological activity of a molecule like this compound is determined by its interactions with cellular components such as proteins and membranes. While direct research on this compound is scarce, insights can be drawn from studies on other small organosulfur molecules.

There is currently a lack of specific data on the receptor binding and protein interaction profiles of this compound. For small molecules, biological effects are often initiated by binding to specific protein receptors on the cell surface or within the cell. The presence of both a hydroxyl group and a methylsulfanyl group in this compound suggests potential for hydrogen bonding and hydrophobic interactions with protein binding pockets.

General studies on small organosulfur compounds indicate that the sulfur atom can participate in various non-covalent interactions, including van der Waals forces and, in some contexts, interactions with metal ions in metalloproteins. However, without experimental data, any discussion of specific receptor targets for this compound remains speculative.

No specific studies have been identified that investigate the effects of this compound on intracellular signaling pathways or cellular responses. In general, small molecules can influence cellular signaling through various mechanisms, such as activating or inhibiting enzymes (e.g., kinases, phosphatases), altering ion channel function, or modulating gene expression.

A structurally related compound, 4-(phenylsulfanyl)butan-2-one, has been shown to suppress the production of a chemokine involved in inflammatory responses in human monocytes by affecting intracellular signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways mdpi.com. This suggests that other small sulfur-containing butanol derivatives might also possess the ability to modulate cellular signaling, although direct evidence for this compound is not available.

The antimicrobial mechanisms of organosulfur compounds can be diverse. They may include:

Disruption of Cell Membranes: The lipophilic nature of the alkyl chain could facilitate insertion into the bacterial cell membrane, leading to a loss of integrity and function.

Inhibition of Enzymes: The sulfur atom could interact with essential enzymes, such as those involved in cellular respiration or cell wall synthesis, leading to inhibition of bacterial growth.

Generation of Reactive Oxygen Species (ROS): Some sulfur compounds can induce oxidative stress in bacterial cells, leading to damage of DNA, proteins, and lipids.

Table 2: Potential Antimicrobial Mechanisms of Organosulfur Compounds

| Mechanism | Molecular Action | Potential Consequence for Bacteria |

| Membrane Disruption | Interaction with the lipid bilayer, altering fluidity and permeability. | Leakage of intracellular components, cell lysis. |

| Enzyme Inhibition | Binding to the active site or allosteric sites of essential enzymes. | Disruption of metabolic pathways, inhibition of growth. |

| Oxidative Stress | Production of reactive oxygen species (ROS). | Damage to cellular macromolecules, leading to cell death. |

| Interference with Quorum Sensing | Disruption of bacterial cell-to-cell communication. | Inhibition of virulence factor production and biofilm formation. |

Environmental and Chemoecological Research on 4 Methylsulfanyl Butan 2 Ol

Natural Occurrence and Ecological Distribution (Excluding Human Systems)

Emission and Production by Arctic Bacteria and Other Microorganisms

While direct evidence for the production of 4-(methylsulfanyl)butan-2-ol by Arctic bacteria is not extensively documented in current literature, the emission of a diverse range of volatile organic compounds (VOCs) by psychrophilic (cold-loving) and psychrotolerant bacteria is well-established. Microorganisms inhabiting extreme environments, such as the Arctic and Antarctic, have unique metabolic adaptations that can lead to the synthesis of specialized volatile compounds.

Research on Antarctic bacteria has shown the production of a wide array of volatile metabolites, including various nitrogen- and sulfur-containing compounds. researchgate.net For instance, a study utilizing gas chromatography-mass spectrometry (GC-MS) on Antarctic sponge-associated bacteria from the Pseudoalteromonas genus identified 30 distinct VOCs responsible for antimicrobial activity. researchgate.net These findings underscore the capability of cold-adapted bacteria to produce complex volatile substances.

Furthermore, studies on bacteria from various environments have demonstrated the production of numerous volatile sulfur compounds (VSCs) derived from the metabolism of sulfur-containing amino acids like methionine and cysteine. nih.govresearchgate.netnih.gov Common VSCs produced by bacteria include hydrogen sulfide (B99878), methanethiol, dimethyl sulfide, and dimethyl disulfide. nih.govnih.govnih.gov The enzymatic pathways responsible for the degradation of methionine can lead to the formation of various sulfur-containing intermediates, which could potentially be precursors to more complex molecules like this compound. Given that bacteria, including those in cold environments, possess the metabolic machinery for sulfur compound transformations, it is plausible that this compound could be a minor or yet-to-be-identified component of the volatilome of certain bacterial species.

| Volatile Sulfur Compound | Producing Bacteria (Examples) | Precursor Amino Acid | Reference |

|---|---|---|---|

| Hydrogen Sulfide (H₂S) | Porphyromonas spp., Lactobacillus spp. | Cysteine, Methionine | nih.govnih.govnih.gov |

| Methanethiol (CH₃SH) | Porphyromonas spp., Probiotic bacteria | Methionine | nih.govresearchgate.netnih.gov |

| Dimethyl Disulfide (DMDS) | Probiotic bacteria, Schizophyllum commune (fungus) | Methionine | researchgate.netnih.gov |

| Dimethyl Trisulfide (DMTS) | Probiotic bacteria, Schizophyllum commune (fungus) | Methionine | researchgate.netnih.gov |

Presence in Plant and Food Matrices (e.g., Flavor Precursor Role)

This compound and its structural isomer, 4-(methylsulfanyl)butan-1-ol, are recognized for their contribution to the flavor profiles of various fermented foods and beverages. researchgate.netmdpi.com These compounds are often present at very low concentrations but can have a significant sensory impact due to their low odor thresholds. acs.orgacs.org

The role of these compounds as flavor precursors is significant. For example, non-volatile sulfur-containing compounds in raw ingredients can be transformed by microbial enzymes during fermentation into potent, volatile aroma compounds. This bioconversion is a key process in the development of the characteristic flavors of many cheeses, wines, and beers. researchgate.net Given the structural similarity and co-occurrence in similar matrices, this compound likely plays a comparable role as a flavor component or is formed through similar biosynthetic pathways from methionine precursors during food fermentation.

| Compound | Food Matrix | Potential Role | Reference |

|---|---|---|---|

| 4-(Methylsulfanyl)butan-1-ol | Coffee, White Wine | Flavor Component | flavscents.com |

| This compound | (Implied in fermented beverages by association) | Flavor Component | researchgate.netacs.org |

Environmental Fate and Transformation Pathways

Microbial Degradation and Biotransformation in Environmental Compartments

The microbial degradation of organosulfur compounds is a critical component of the global sulfur cycle. In terrestrial and aquatic environments, a diverse range of microorganisms, including bacteria of the genera Acidithiobacillus and Hyphomicrobium, are capable of metabolizing these compounds. nih.govnih.gov The thioether bond in compounds like this compound is susceptible to microbial oxidation.

The typical microbial degradation pathway for thioethers involves the oxidation of the sulfur atom. This process can lead to the formation of sulfoxides and subsequently sulfones, which are more water-soluble and generally less toxic. The initial oxidation of a sulfide to a sulfoxide (B87167) is a common enzymatic reaction in bacteria. Further oxidation can then convert the sulfoxide to a sulfone. These oxidized products can then undergo further degradation, potentially leading to the cleavage of the carbon-sulfur bond and the eventual mineralization of the sulfur to sulfate (B86663). masterorganicchemistry.comwikipedia.org

Bacteria capable of sulfur metabolism are enriched in environments with high organosulfur content, and the addition of a carbon source can enhance the biodegradation of these compounds. d-nb.info The complete oxidation of the sulfur atom to sulfate (SO₄²⁻) is a key step in returning sulfur to the inorganic pool, making it available for assimilation by other organisms. nih.gov

Non-Biotic Degradation Mechanisms in Aquatic and Terrestrial Systems

In addition to microbial processes, this compound can be degraded in the environment through non-biotic mechanisms, primarily hydrolysis and photolysis.

Hydrolysis: The thioether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be influenced by pH and temperature. nih.govnih.govharvard.edu In acidic or alkaline environments, the hydrolysis of thioethers can be accelerated. nih.govresearchgate.net For simple alkyl thioesters, hydrolysis rates are significantly faster in alkaline conditions compared to neutral or acidic conditions. harvard.eduresearchgate.net While this compound is a thioether and not a thioester, the general principle of pH-dependent stability applies, although thioethers are typically more resistant to hydrolysis than thioesters.

Photolysis: Organic sulfur compounds can undergo photodegradation when exposed to sunlight in aquatic environments. nih.gov This process can be direct, where the molecule itself absorbs light energy, or indirect, where other substances in the water (photosensitizers) absorb light and generate reactive species that then degrade the compound. The presence of substances like nitrate (B79036) and dissolved organic matter can lead to the formation of hydroxyl radicals (•OH) and other reactive oxygen species under sunlight, which can readily oxidize thioethers. copernicus.orgproquest.com The photo-oxidation of the sulfur atom would likely lead to the formation of the corresponding sulfoxide and sulfone, similar to the initial steps of microbial degradation.

Role in Chemoecological Interactions

Volatile organic compounds, including VSCs, are increasingly recognized as important signaling molecules in microbial communities. nih.govoup.com These airborne signals can mediate both intra- and interspecies communication, influencing a range of bacterial behaviors.

Bacteria can use VSCs to coordinate group activities in a process analogous to quorum sensing. oup.com For example, some volatile compounds have been shown to influence biofilm formation, motility, and antibiotic resistance in other bacteria. oup.com The production of specific VSCs can create a chemical landscape that affects the growth and behavior of neighboring microorganisms. These interactions can be cooperative or competitive, shaping the structure and function of microbial ecosystems.

The emission of VSCs can also play a role in the interactions between bacteria and other organisms, such as fungi and plants. Bacterial volatiles can induce systemic resistance in plants against pathogens and promote plant growth. While the specific role of this compound in these interactions has not been elucidated, its volatile nature and production by microorganisms suggest it could potentially function as a semiochemical in various ecological contexts, contributing to the complex web of chemical communication in the environment.

Interspecies Chemical Communication and Signaling (e.g., microbial interactions)

There is no published research that specifically investigates the role of this compound as a signaling molecule in interspecies communication. The broader class of volatile sulfur compounds (VSCs) is known to play a role in microbial interactions. Bacteria produce a diverse array of volatile compounds that can act as signals to mediate complex behaviors such as cooperation and competition. However, the specific functions of this compound within this context have not been documented.

Table 1: Hypothetical Roles of Volatile Sulfur Compounds in Microbial Interactions

| Type of Interaction | Potential Function of a Volatile Sulfur Compound | General Examples from Literature (Not Specific to this compound) |

| Bacterial-Bacterial | Altering gene expression, influencing biofilm formation, antibiotic production. | Dimethyl disulfide produced by some bacteria can inhibit the growth of other bacterial species. |

| Bacterial-Fungal | Inhibiting or promoting fungal growth, affecting sporulation. | Various bacterial volatiles can suppress the growth of pathogenic fungi. |

| Cross-kingdom Signaling | Mediating interactions between bacteria and plants or insects. | Bacterial volatiles can induce systemic resistance in plants against pathogens. |

This table is illustrative and based on the general functions of volatile sulfur compounds; it does not represent specific research on this compound.

Influence on Ecosystem Processes (excluding direct toxicity assessments)

No studies were found that examine the influence of this compound on ecosystem processes. The impact of a specific chemical compound on processes such as nutrient cycling, decomposition, or soil microbial community structure requires dedicated ecological research, which has not been conducted for this compound. While thioethers, the class of compounds to which this compound belongs, are known to be part of biological systems (e.g., the amino acid methionine), the specific ecological role of this particular molecule remains uninvestigated.

Table 2: Potential, Unverified Ecosystem Processes Influenced by Volatile Organic Compounds

| Ecosystem Process | Potential Influence of a Volatile Organic Compound | Research Status for this compound |

| Nutrient Cycling | Affecting the activity of microorganisms involved in nitrogen, sulfur, or carbon cycling. | No research available. |

| Decomposition | Influencing the rate of organic matter breakdown by saprophytic fungi and bacteria. | No research available. |

| Plant-Microbe Symbiosis | Acting as a signal in the establishment or function of symbiotic relationships (e.g., mycorrhizae). | No research available. |

This table presents potential areas of ecological research for volatile organic compounds in general and highlights the absence of data for this compound.

Future Directions and Emerging Research Avenues for 4 Methylsulfanyl Butan 2 Ol Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing 4-(methylsulfanyl)butan-2-ol is a primary area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Future explorations should prioritize green chemistry principles.

Key research objectives in this area include:

Biocatalytic Synthesis: Employing enzymes, such as alcohol dehydrogenases and methyltransferases, for the stereoselective synthesis of this compound. This approach offers high selectivity under mild reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, efficiency, and scalability compared to batch processes.

Use of Renewable Feedstocks: Investigating synthetic routes that utilize renewable starting materials to enhance the sustainability of this compound production.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Research Focus |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, optimizing reaction parameters (pH, temperature, substrate concentration). |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. | Reactor design, optimization of flow rates and residence times, integration of in-line purification. |

| Renewable Feedstocks | Reduced environmental impact, potential for cost reduction. | Identification of suitable biomass-derived starting materials, development of efficient conversion pathways. |

Table 1: Potential Novel and Sustainable Synthetic Methodologies for this compound

In-Depth Mechanistic Studies of Biochemical Pathways and Enzyme Action

Understanding the biochemical fate and enzymatic interactions of this compound is crucial for elucidating its potential biological roles. As a sulfur-containing compound, it may participate in various metabolic pathways.

Future research should focus on:

Identification of Metabolic Pathways: Determining the metabolic fate of this compound in various biological systems, including microorganisms, plants, and mammals. This would involve identifying the enzymes responsible for its transformation and the resulting metabolites.

Enzyme Kinetics and Mechanism: Characterizing the kinetics and reaction mechanisms of enzymes that interact with this compound. This could include enzymes involved in its biosynthesis or degradation. Radical S-adenosylmethionine (SAM) enzymes, known for their role in the biosynthesis of thiol- and thioether-containing compounds, would be of particular interest nih.gov.

Interaction with Cellular Targets: Investigating the potential for this compound to interact with specific cellular targets, such as receptors or enzymes, which could modulate their activity.

Table 2 outlines key areas for mechanistic studies.

| Research Area | Key Questions | Experimental Approaches |

| Metabolic Fate | Is this compound metabolized? What are the major metabolites? Which enzymes are involved? | In vitro metabolism studies with liver microsomes or cell cultures, in vivo studies in model organisms, metabolite identification using mass spectrometry. |

| Enzyme Interactions | Does this compound act as a substrate, inhibitor, or activator of specific enzymes? What is the kinetic profile of these interactions? | Enzyme assays, kinetic studies (e.g., Michaelis-Menten kinetics), structural biology (e.g., X-ray crystallography) of enzyme-substrate complexes. |

| Cellular Effects | Does this compound elicit any specific cellular responses? | Cell-based assays to measure changes in cell viability, proliferation, or signaling pathways. |

Table 2: In-Depth Mechanistic Studies of Biochemical Pathways and Enzyme Action

Application of Omics Technologies for a Holistic Understanding

The application of "omics" technologies, such as metabolomics and proteomics, can provide a comprehensive, systems-level understanding of the biological effects of this compound.

Promising research avenues include:

Metabolomic Profiling: Using untargeted metabolomics to identify changes in the global metabolite profile of a biological system upon exposure to this compound. This can reveal novel biochemical pathways affected by the compound. The use of ultrahigh-resolution mass spectrometry can be particularly beneficial for the analysis of sulfur-containing metabolites nih.gov.

Proteomic Analysis: Employing proteomics to identify changes in protein expression or post-translational modifications in response to this compound. This can help to identify protein targets and signaling pathways that are modulated by the compound. Techniques to study protein thiol modifications would be particularly relevant sfrbm.orgnih.govunil.chnih.gov.

Integrated Omics: Combining metabolomic, proteomic, and transcriptomic data to construct a comprehensive model of the biological effects of this compound.

Table 3 summarizes the potential applications of omics technologies.

| Omics Technology | Research Goal | Potential Outcomes |

| Metabolomics | To identify metabolic perturbations induced by this compound. | Discovery of novel biomarkers of exposure and effect, elucidation of metabolic pathways. |

| Proteomics | To identify protein targets and signaling pathways affected by this compound. | Understanding the molecular mechanisms of action, identification of potential therapeutic targets. |

| Integrated Omics | To build a systems-level model of the biological activity of this compound. | A holistic understanding of the compound's biological role and potential applications. |

Table 3: Application of Omics Technologies for a Holistic Understanding

Design and Synthesis of Bioactive Derivatives for Molecular Probe Development

The functional groups of this compound—a secondary alcohol and a thioether—provide handles for chemical modification to create a library of derivatives with potentially enhanced or novel biological activities. These derivatives could also be developed as molecular probes.

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs of this compound with systematic modifications to the alkyl chain, the position of the hydroxyl group, and the nature of the sulfur-containing moiety. These analogs would then be screened for biological activity to establish SARs.

Development of Fluorescent Probes: Attaching fluorescent tags to this compound or its bioactive derivatives to create molecular probes for visualizing their distribution and interactions within cells and tissues. The design of such probes can follow established principles researcher.lifersc.orgnih.gov.

Affinity-Based Probes: Designing and synthesizing derivatives that can be used as affinity-based probes to identify the protein targets of this compound.

Table 4 outlines strategies for the development of bioactive derivatives and molecular probes.

| Approach | Objective | Synthetic Strategy |

| SAR Studies | To identify key structural features for biological activity. | Parallel synthesis of a library of analogs with diverse structural modifications. |

| Fluorescent Probes | To visualize the subcellular localization and dynamics of the compound. | Covalent attachment of a fluorophore to the alcohol or thioether functional group. |

| Affinity-Based Probes | To isolate and identify protein binding partners. | Incorporation of a reactive group or a tag (e.g., biotin) for pull-down assays. |

Table 4: Design and Synthesis of Bioactive Derivatives for Molecular Probe Development

Advanced Computational Chemistry for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the properties, reactivity, and biological interactions of this compound, thereby guiding experimental research.

Future computational studies could focus on:

Quantum Mechanical Calculations: Using density functional theory (DFT) and other quantum mechanical methods to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide insights into its chemical behavior and potential reaction mechanisms acs.orgnih.gov.

Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding modes of this compound with potential protein targets. Molecular dynamics simulations can then be used to study the stability of these complexes and the conformational changes induced upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of a series of this compound derivatives based on their physicochemical properties. This can aid in the rational design of more potent and selective compounds.

Table 5 details potential computational chemistry applications.

| Computational Method | Research Application | Predicted Properties |

| Quantum Mechanics (e.g., DFT) | Predicting reactivity, reaction mechanisms, and spectroscopic signatures. | Bond dissociation energies, reaction energy barriers, NMR and IR spectra. |

| Molecular Docking | Identifying potential protein targets and predicting binding modes. | Binding affinity, protein-ligand interactions. |

| Molecular Dynamics Simulations | Investigating the dynamics and stability of protein-ligand complexes. | Conformational changes, binding free energies. |

| QSAR | Predicting the biological activity of derivatives. | Structure-activity relationships, guiding the design of new compounds. |

Table 5: Advanced Computational Chemistry for Predictive Modeling

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Methylsulfanyl)butan-2-ol, and what reaction conditions are typically employed?

- Answer: The compound can be synthesized via nucleophilic substitution or reduction reactions. For example:

- Reduction of ketones: Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce 4-(methylsulfanyl)butan-2-one. LiAlH₄ is preferred for sterically hindered ketones .

- Thiol-ene reactions: React 2-butene derivatives with methanethiol under UV light or radical initiators to introduce the methylsulfanyl group .

- Substitution: Replace halides or tosylates in butanol derivatives with methylsulfanyl groups using methanethiolate nucleophiles (e.g., NaSCH₃) .

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

- Answer: Key techniques include:

- NMR:

- ¹H NMR: Look for a triplet (~δ 1.4 ppm) for the hydroxyl-bearing CH₂, a singlet (~δ 2.1 ppm) for the methylsulfanyl group, and splitting patterns for the alcohol proton (~δ 1.8 ppm) .

- ¹³C NMR: The methylsulfanyl carbon appears at ~δ 18 ppm, while the alcohol-bearing carbon resonates at ~δ 70 ppm .

- IR: A broad peak at ~3300 cm⁻¹ confirms the hydroxyl group, and a C-S stretch appears near 650 cm⁻¹ .

- Mass Spectrometry: The molecular ion [M+H]⁺ at m/z 136.2 and fragments like [M-SCH₃]⁺ (m/z 89) confirm the structure .

Advanced Research Questions

Q. What enzymatic pathways interact with this compound or its derivatives, and how can these interactions be studied?

- Answer: The enzyme 4-methylthio 2-oxobutanoate reductase (EC 1.1.1.428) catalyzes the NADH-dependent reduction of 4-(methylsulfanyl)-2-oxobutanoate to (2R)-2-hydroxy-4-(methylsulfanyl)butanoate, a related metabolite. Researchers can:

- Enzyme assays: Monitor NADH oxidation at 340 nm to quantify activity .

- Kinetic studies: Use Michaelis-Menten models with varying substrate concentrations to determine Kₘ and Vₘₐₓ .

- Inhibitor screening: Test thiol-reactive agents (e.g., iodoacetamide) to probe active-site cysteine residues .

Q. How does the methylsulfanyl group influence the compound’s reactivity in substitution reactions compared to other thioethers?

- Answer: The methylsulfanyl group is electron-donating, which:

- Enhances nucleophilicity at the sulfur atom, facilitating alkylation or oxidation.

- Stabilizes carbocations in SN1 reactions (e.g., acid-catalyzed dehydration to form alkenes) .

- Comparison with aryl thioethers: Aryl groups (e.g., phenylsulfanyl) reduce nucleophilicity due to resonance effects, whereas methylsulfanyl retains higher reactivity .

Q. What computational approaches are recommended to predict the physicochemical properties or reaction pathways of this compound?

- Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles, dipole moments, and reaction transition states .

- Molecular docking: Simulate interactions with enzymes (e.g., EC 1.1.1.428) using AutoDock Vina to identify binding motifs .

- QSPR models: Corrate logP and solubility with molecular descriptors (e.g., polar surface area, molar refractivity) for pharmacokinetic predictions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Contradictions often arise from:

- Variability in assay conditions: Standardize protocols (e.g., fixed pH, temperature) and use positive controls (e.g., ascorbic acid for antioxidant assays) .

- Impurity interference: Purify compounds via column chromatography (silica gel, ethyl acetate/hexane) and validate purity with HPLC .

- Species-specific effects: Test across multiple cell lines or model organisms (e.g., E. coli, S. cerevisiae) to confirm activity .

Methodological Tables

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reagents/Conditions | Yield (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Ketone Reduction | LiAlH₄, THF, 0°C → RT | 65–75 | Over-reduction to alkane | |

| Thiol-ene Reaction | CH₃SH, AIBN, UV, 60°C | 50–60 | Competing polymerization | |

| Nucleophilic Substitution | NaSCH₃, DMF, 80°C | 70–80 | Elimination side products |

Table 2: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Peaks | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.4 (t, J=6 Hz, CH₂), δ 2.1 (s, SCH₃) | Confirms methylsulfanyl and CH₂ |

| IR (ATR) | 3300 cm⁻¹ (OH), 650 cm⁻¹ (C-S) | Validates functional groups |

| HRMS (ESI+) | [M+H]⁺ 136.0688 (calc. 136.0691) | Confirms molecular formula |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.